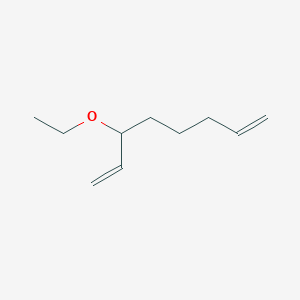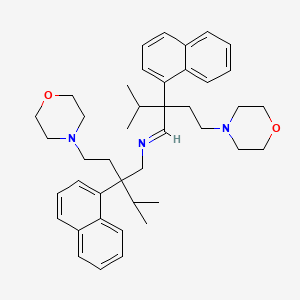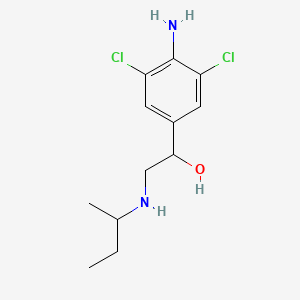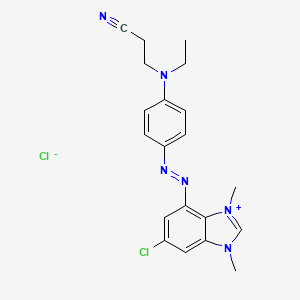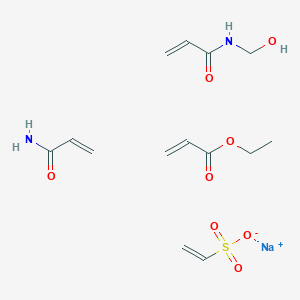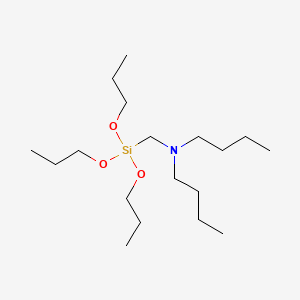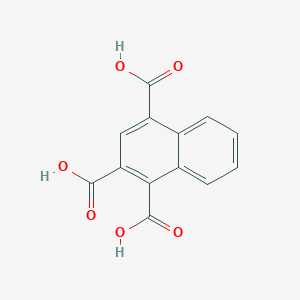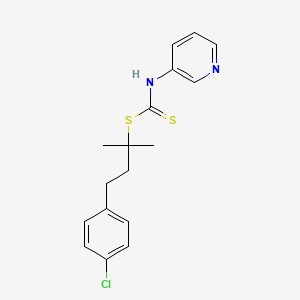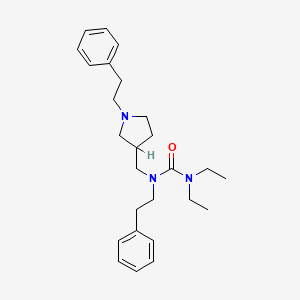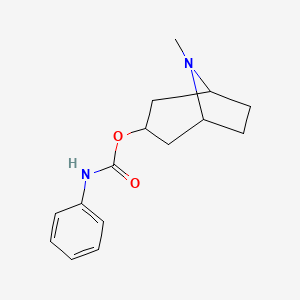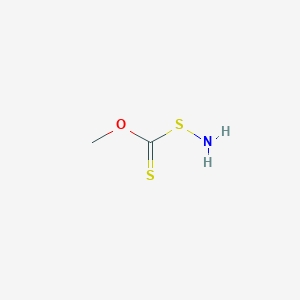
O-methyl aminosulfanylmethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl aminosulfanylmethanethioate is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl aminosulfanylmethanethioate typically involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This process proceeds under mild conditions (60°C) using NaOH as a base . The reaction mechanism involves the dehydrogenation of methanol to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
O-methyl aminosulfanylmethanethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
O-methyl aminosulfanylmethanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential role in modulating biological activities through its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of O-methyl aminosulfanylmethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-methyl aminosulfanylmethanethioate include:
Methanesulfonate: A compound with a similar sulfur-containing structure.
Tosylate: Another sulfur-containing compound used in organic synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
35659-78-0 |
|---|---|
Molecular Formula |
C2H5NOS2 |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
O-methyl aminosulfanylmethanethioate |
InChI |
InChI=1S/C2H5NOS2/c1-4-2(5)6-3/h3H2,1H3 |
InChI Key |
ZMQDTBLHPSNIJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


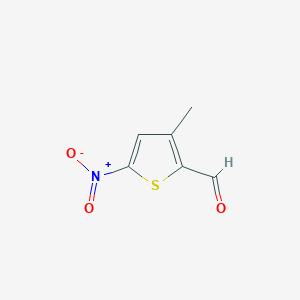
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
